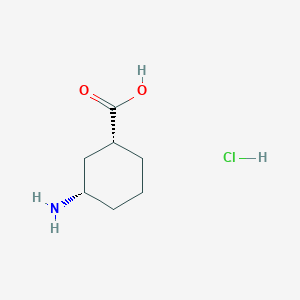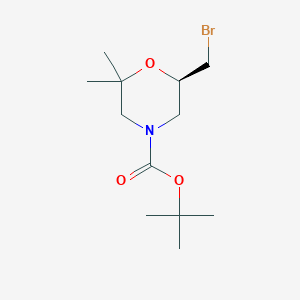
tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the morpholine core. One common approach is to start with 2,2-dimethylmorpholine and introduce the bromomethyl group through a halogenation reaction. The tert-butyl ester can be introduced through esterification reactions using tert-butanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromomethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophiles such as alkyl lithiums or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or their derivatives.
Reduction: : Formation of compounds with reduced bromine content.
Substitution: : Formation of various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or intermediate in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : Application in the synthesis of materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl (R)-3-(bromomethyl)piperidine-1-carboxylate: : Similar structure but different ring size and position of the bromomethyl group.
3(R)-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: : Similar functional groups but different ring structure.
Properties
IUPAC Name |
tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAAIMGEJNOJEF-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

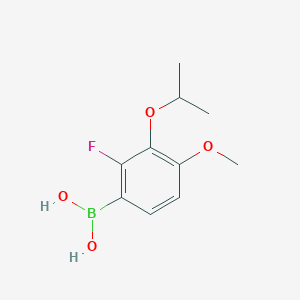
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)
![2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507985.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
![N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2507987.png)
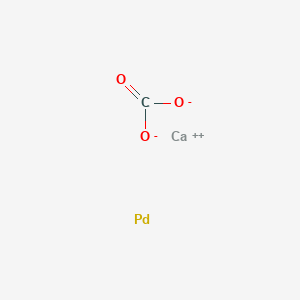
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
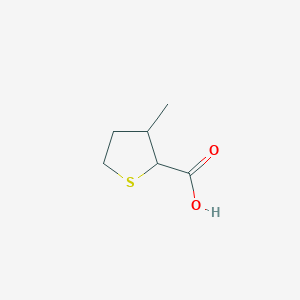
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)
